

3-nitro-1H-indole chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-nitro-1H-indole

Cat. No.: B1337540

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An In-Depth Technical Guide to **3-nitro-1H-indole**: Structure, Properties, and Applications

Introduction

Indole and its derivatives represent a cornerstone in medicinal chemistry and organic synthesis, forming the structural basis for numerous biologically active compounds.[1][2][3] Among these, **3-nitro-1H-indole** stands out as a pivotal synthetic intermediate. The presence of a strongly electron-withdrawing nitro group at the C3 position dramatically alters the electron density of the indole ring, transforming its classical nucleophilic character into a pronounced electrophilic reactivity at the C2-C3 double bond.[4][5] This unique electronic profile opens up a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems and functionalized indolines.[4]

This technical guide provides a comprehensive overview of **3-nitro-1H-indole**, detailing its chemical structure, physicochemical properties, synthesis methodologies, and characteristic reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Chemical Structure and Identity

3-nitro-1H-indole is an aromatic heterocyclic organic compound consisting of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a nitro group (NO₂) substituted at position 3.[6]

Caption: Chemical Structure of **3-nitro-1H-indole**.

The key chemical identifiers for **3-nitro-1H-indole** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	3-nitro-1H-indole	[7] [8]
CAS Number	4770-03-0	[7] [8] [9]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[7] [8] [10]
Molecular Weight	162.15 g/mol	[7] [9]
InChI Key	LSMXNZJFLGIPMS-UHFFFAOYSA-N	[7] [8] [10]
SMILES	C1=CC=C2C(=C1)C(=CN2)-- INVALID-LINK--[O-]	[7]

Physicochemical and Spectroscopic Properties

The properties of **3-nitro-1H-indole** are tabulated below. Spectroscopic data is limited for the parent compound, but data from key derivatives provide insight into expected spectral characteristics.

Table 2: Physicochemical Properties

Property	Value	Reference
Physical Form	Solid	[8]

| Storage | Sealed in dry, 2-8°C [\[8\]](#)[\[9\]](#) |

Table 3: Spectroscopic Data of **3-nitro-1H-indole** Derivatives

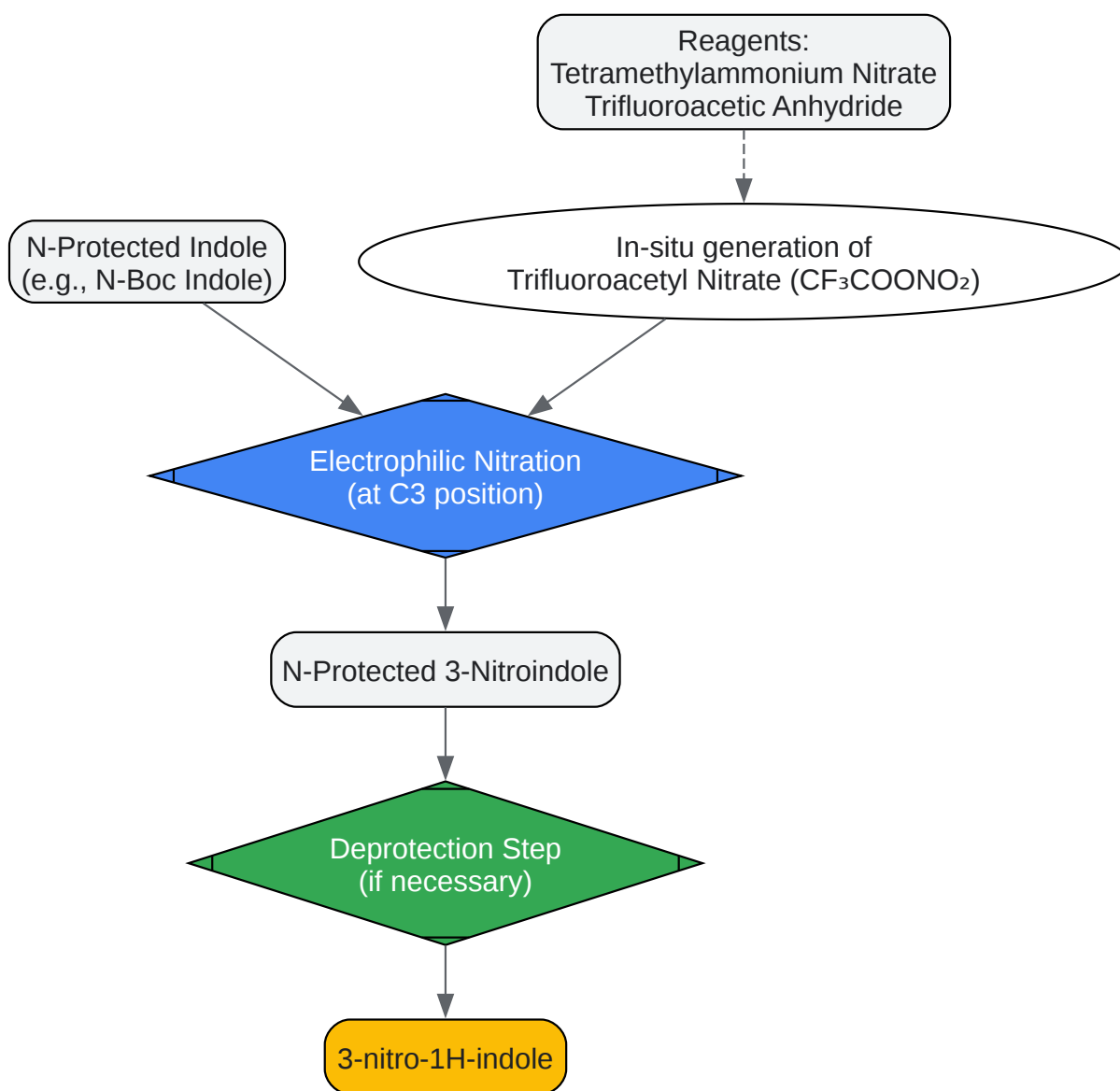
Technique	Derivative	Observed Signals	Reference
^{13}C -NMR	3-Nitro-1-tosyl-1H-indole	The nitro-substituted carbon (C3) shows a distinct signal near 147 ppm.	[6]
^1H -NMR	3-Nitro-1H-indole-2-carboxylic acid ethyl ester	δ = 13.39 (s, 1H), 8.06(d, J=7.0 Hz, 1H), 7.62 (d, J=8.2 Hz, 1H), 7.46 (m, 2H), 4.47 (q, J=6.8 Hz, 2H), 1.36 (t, J=6.8 Hz, 3H)	[11]
IR (KBr)	3-Nitro-1H-indole-2-carboxylic acid ethyl ester	3283, 1683, 1513, 1367, 1260 cm^{-1}	[11]

| MS (ESI) | **3-Nitro-1H-indole-2-carboxylic acid ethyl ester** | m/z (%) = 235 (100) $[\text{MH}]^+$ |[11] |

Synthesis Methodologies

The synthesis of 3-nitroindoles has evolved from harsh, acidic conditions to more efficient and greener protocols.

- **Classical Methods:** Traditional nitration involves strong acids like nitric acid, which often suffer from low yields, poor regioselectivity, potential safety hazards, and limited functional group compatibility.[1][12]
- **Modern Non-Acidic Methods:** A significant advancement is the development of non-acidic and metal-free conditions.[1][13] This approach utilizes the in-situ generation of an electrophilic nitrating agent, trifluoroacetyl nitrate ($\text{CF}_3\text{COONO}_2$), from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[1][12] This method offers higher yields and broader substrate scope.[6]



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Caption: Workflow for non-acidic synthesis of **3-nitro-1H-indole**.

Experimental Protocol: Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate

This protocol is adapted from a reported non-acidic, metal-free method.^{[1][12]}

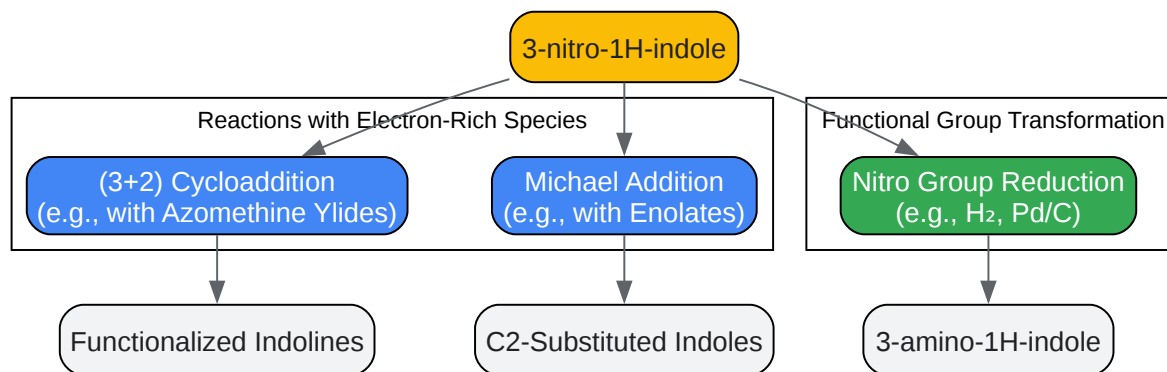
- **Reaction Setup:** To a solution of tert-butyl 1H-indole-1-carboxylate (1a) in a suitable solvent, add tetramethylammonium nitrate.
- **Addition of Reagent:** Cool the mixture and slowly add trifluoroacetic anhydride.
- **Reaction Conditions:** Allow the reaction to proceed at sub-room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, quench the reaction mixture. Extract the product using an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- **Isolation:** Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield tert-butyl **3-nitro-1H-indole**-1-carboxylate (2a). A subsequent deprotection step can yield the parent **3-nitro-1H-indole**.^[1]

Chemical Reactivity and Derivatization

The electron-withdrawing nitro group renders the C2=C3 double bond of the indole core electron-deficient. This inverted reactivity is the basis for its utility in synthesis. 3-nitroindole derivatives readily react with various electron-rich species.^{[4][5]}

Key reactions include:

- **Cycloadditions:** The C2=C3 bond acts as a dienophile or dipolarophile in (3+2) and other cycloaddition reactions.^[4]
- **Michael Additions:** It serves as an excellent Michael acceptor for soft nucleophiles.^[4]
- **Reduction:** The nitro group can be selectively reduced to an amino group, yielding 3-aminoindoles, which are versatile intermediates for further functionalization.^[6]



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Caption: Reactivity profile of the **3-nitro-1H-indole** core.

Experimental Protocol: Reduction of 3-Nitro-1-tosyl-1H-indole

This protocol describes the reduction of a protected 3-nitroindole to the corresponding amine. [6]

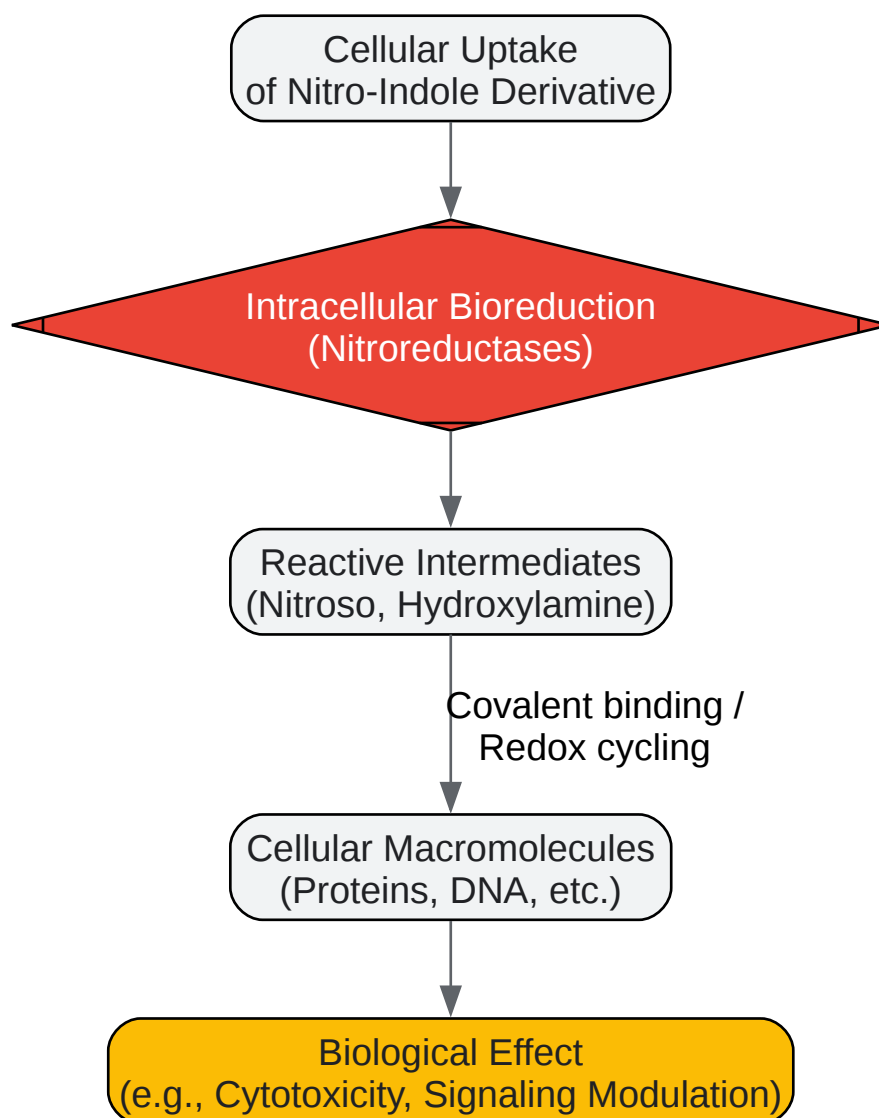
- **Reaction Setup:** Dissolve 3-Nitro-1-tosyl-1H-indole in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) in a flask suitable for hydrogenation.
- **Catalyst Addition:** Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (e.g., 1 atm H₂ from a balloon or a Parr hydrogenator) or use a transfer hydrogenation agent like ammonium formate (NH₄HCO₂).
- **Reaction Conditions:** Stir the reaction at room temperature (for H₂) or elevated temperature (e.g., 60°C for transfer hydrogenation) until the starting material is consumed (monitored by TLC).

- **Workup and Isolation:** Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain 3-amino-1-tosyl-1H-indole.

Biological Significance and Applications

While **3-nitro-1H-indole** itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The indole scaffold is a "privileged structure" found in many pharmacologically active molecules.^{[2][4]}

The nitro group can play a direct role in the mechanism of action. It is known that the nitroaromatic group can undergo bioreduction within cells to form reactive nitroso and hydroxylamine intermediates.^[6] These reactive species can then interact with various cellular macromolecules, such as proteins and nucleic acids, leading to biological effects. Furthermore, the introduction of a nitro group can modulate a compound's lipophilicity and electronic properties, which can enhance cellular uptake and target binding.^[6]



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Caption: Potential mechanism of bioactivity for nitro-indole compounds.

Safety and Handling

According to available safety information, **3-nitro-1H-indole** should be handled with care.

- Pictogram: GHS07 (Exclamation mark)[8]
- Signal Word: Warning[8]

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) [8]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[8]

Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

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- To cite this document: BenchChem. [3-nitro-1H-indole chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337540#3-nitro-1h-indole-chemical-structure-and-properties]

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